methyl 2-(4-chloro-1H-indol-3-yl)acetate
Description
Contextualization within Indole (B1671886) Chemistry and Biological Significance
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in heterocyclic chemistry and drug discovery. nih.govnih.gov This scaffold is a prevalent feature in a multitude of natural products and synthetic compounds, demonstrating a wide array of biological activities. nih.govresearchgate.net Its structural versatility allows it to serve as a "privileged scaffold," meaning it can bind to a variety of biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.govnih.govmdpi.com
Indole derivatives are integral to numerous physiological processes. For instance, the essential amino acid tryptophan contains an indole ring, and it serves as a biosynthetic precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. researchgate.net The significance of the indole nucleus is further highlighted by its presence in many approved drugs, including the anti-inflammatory indomethacin (B1671933) and various anticancer agents. nih.govpcbiochemres.com The rich history and diverse applications of indole-based compounds have established a strong foundation for the continued exploration of novel derivatives. researchgate.netbenthamscience.com
Overview of Halogenated Indole Derivatives in Medicinal Chemistry
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the indole scaffold is a well-established strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. Halogenation can significantly influence a compound's biological activity, metabolic stability, and lipophilicity. nih.gov Marine organisms are a particularly rich source of halogenated indole alkaloids, many of which exhibit potent biological effects. nih.govmdpi.com
The presence of a halogen, such as chlorine, can profoundly alter the electronic nature of the indole ring, thereby affecting its binding interactions with biological targets. nih.gov For example, studies on certain marine-derived indole alkaloids have shown that bromination of the indole nucleus can strongly favor antiproliferative activity. nih.gov This demonstrates the potential of halogenation to enhance the therapeutic efficacy of indole-based compounds. nih.gov The unique chemical properties of halogens allow them to participate in specific non-covalent interactions, such as halogen bonding, which can contribute to the affinity and selectivity of a drug candidate for its target protein.
Rationale for Advanced Research into the 4-Chloroindole-3-yl Acetate (B1210297) Moiety
Advanced research into the 4-chloroindole-3-yl acetate moiety, specifically methyl 2-(4-chloro-1H-indol-3-yl)acetate, is driven by the potent biological activities observed in closely related compounds. The parent acid, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a naturally occurring plant hormone, or auxin, found in the seeds of several legume species. nih.govnih.govumn.edu
Studies have demonstrated that 4-Cl-IAA and its esters, including the methyl ester, exhibit significantly higher auxin activity compared to the non-halogenated parent compound, indole-3-acetic acid (IAA). researchgate.nettandfonline.com This heightened activity makes these compounds compelling subjects for research in agricultural applications, such as promoting plant growth and root formation. tandfonline.comnih.gov
The biological activity of this compound and its parent acid has been evaluated in various bioassays, consistently showing enhanced effects over non-chlorinated analogs. researchgate.nettandfonline.com For example, in oat (Avena) coleoptile elongation tests, a classic auxin bioassay, 4-Cl-IAA and its esters displayed stronger activity than IAA. researchgate.netnih.gov The biological activities of the methyl ester were found to be as potent as the free acid. researchgate.netnih.gov
| Compound | Relative Activity in Avena Coleoptile Elongation | Effect on Black Gram Seedlings |
|---|---|---|
| Indole-3-acetic acid (IAA) | Standard | Standard root formation |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Stronger than IAA | Induces severe swelling and numerous lateral roots |
| This compound | Stronger than IAA, as strong as free acid | Induces severe swelling and numerous lateral roots |
This table summarizes the comparative biological activities of indole-3-acetic acid and its 4-chloro derivatives based on published research findings. researchgate.nettandfonline.comnih.gov
The demonstrated enhancement of biological function due to the 4-chloro substitution provides a strong rationale for further investigation. Detailed research into this compound and related structures is warranted to fully characterize its mode of action and to explore its potential applications, not only in agriculture but also as a scaffold for the development of new pharmacologically active agents.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-chloro-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPGJEURLIGNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172571 | |
| Record name | Methyl 4-chloroindolyl-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyl 4-chloro-1H-indole-3-acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19077-78-2 | |
| Record name | Methyl 4-chloro-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19077-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloroindolyl-3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-chloroindolyl-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-CHLOROINDOLE-3-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J94KP69SZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 4-chloro-1H-indole-3-acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 - 121 °C | |
| Record name | Methyl 4-chloro-1H-indole-3-acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Preparation Strategies
Direct Acylation Approaches for Methyl 2-(4-chloro-1H-indol-3-yl)acetate
Direct acylation of the indole (B1671886) ring, a type of Friedel-Crafts reaction, is a common strategy for introducing side chains. nih.gov In the context of synthesizing this compound, this would involve the reaction of 4-chloroindole (B13527) with an appropriate acylating agent. While direct N-acylation of indoles with carboxylic acids has been reported, C3-acylation is more relevant for this synthesis. clockss.org The reaction typically requires activated carboxylic acid derivatives, such as acid halides or esters, to acylate the electron-rich indole nucleus, usually at the C3 position. nih.govclockss.org
Multicomponent Reaction Protocols for Indole Acetate (B1210297) Synthesis
Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like indole derivatives in a single step from three or more starting materials. nih.gov These reactions are valued for their atom economy and operational simplicity. nih.gov For instance, a one-pot, three-component reaction involving an indole, an aldehyde, and an active methylene (B1212753) compound like ethyl 2-cyanoacetate can yield highly functionalized 3-substituted indoles. rsc.org While a specific MCR for this compound is not prominently detailed, the general principle could be adapted using 4-chloroindole as the starting indole component. Copper-catalyzed MCRs have also been shown to be effective in generating diverse indole-based structures. nih.gov
Innovations in Microwave-Assisted Synthesis of Indole Derivatives
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter times. nih.govmdpi.com This method has been successfully applied to classical indole syntheses like the Fischer, Bischler, and Madelung reactions. nih.govsciforum.net For example, the Bischler indole synthesis can be performed under solvent-free, microwave-assisted conditions, providing an environmentally friendly route to 2-arylindoles. organic-chemistry.org Such techniques could be applied to the synthesis of 4-chloroindole or its subsequent functionalization, potentially reducing reaction times from hours to minutes. mdpi.com
Adaptations of Fischer Indole Synthesis for Chlorinated Indoles
The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comyoutube.com To synthesize 4-chloroindole, the precursor for the target compound, (3-chlorophenyl)hydrazine (B1595953) would be reacted with a suitable carbonyl compound. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org Modern variations, such as the Buchwald modification, use palladium catalysis to couple aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org This foundational method is crucial as it provides the necessary 4-chloroindole scaffold for subsequent elaboration into the final acetate product. researchgate.netnih.gov
Alkylation Reactions Utilizing Haloacetic Acid Derivatives
Alkylation of the indole nucleus is a direct method for introducing the acetic acid side chain. The Friedel-Crafts alkylation of indoles is a powerful strategy for C-C bond formation at the C3 position. beilstein-journals.org In this approach, 4-chloroindole can be reacted with a haloacetic acid derivative, such as methyl bromoacetate (B1195939) or methyl chloroacetate. The reaction introduces the CH₂COOCH₃ group directly onto the C3 position of the 4-chloroindole ring. This method is a common and straightforward pathway to indole-3-acetic acid esters.
One documented synthesis starts from 2-chloro-6-nitrotoluene (B1664060) to first prepare the 4-chloroindole-3-acetic acid, which is then esterified to yield the methyl ester. researchgate.netnih.gov
Enzyme-Catalyzed Synthetic Routes for Indole Esters
Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, for instance, are involved in diverse biotransformations, including C-C bond formation. nih.gov Chemoenzymatic systems have been developed to produce various indole-containing compounds. nih.gov Although a specific enzyme-catalyzed route for this compound is not widely reported, the principles of biocatalysis, such as using lipases for esterification or other enzymes for indole functionalization, represent a promising area for future development in synthesizing indole esters. nih.gov
Comparative Analysis of Synthetic Yields and Efficiencies
Microwave-assisted methods often report high yields in very short reaction times. For example, a microwave-assisted Bischler synthesis of 2-arylindoles achieved yields of 52-75% in a one-pot procedure. organic-chemistry.org Multicomponent reactions are also known for their efficiency; a copper-catalyzed three-component reaction for 3-indole derivatives reported yields up to 98%. rsc.org
| Synthetic Method | Typical Reactants | Key Features | Reported Yields (for similar compounds) |
| Fischer Indole Synthesis | (3-chlorophenyl)hydrazine, Aldehyde/Ketone | Foundational method for the indole core; requires acid catalyst. byjus.com | Good to excellent for the indole ring formation. |
| Alkylation | 4-Chloroindole, Methyl haloacetate | Direct introduction of the acetate side chain. | Generally moderate to high. |
| Multicomponent Reactions | Indole, Aldehyde, Active Methylene Compound | High atom economy, one-pot synthesis. rsc.org | 70% - 98% rsc.org |
| Microwave-Assisted Synthesis | Varies (e.g., Anilines, Phenacyl bromides) | Rapid reaction times, often solvent-free. organic-chemistry.org | 52% - 75% organic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise arrangement of atoms within the methyl 2-(4-chloro-1H-indol-3-yl)acetate molecule. Through one- and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivities can be established.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound shows distinct signals for the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the acetate (B1210297) side chain, the methyl ester protons, and the N-H proton of the indole.
The aromatic region is particularly informative. The proton at position 2 of the indole ring typically appears as a doublet due to coupling with the N-H proton. The protons on the benzene (B151609) portion of the indole ring (H-5, H-6, and H-7) exhibit a coupling pattern characteristic of a 1,2,3-trisubstituted benzene ring. The downfield shift of the N-H proton is characteristic of indole systems and can vary depending on the solvent and concentration.
Key findings from ¹H NMR analysis in deuterated chloroform (B151607) (CDCl₃) are summarized below:
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| NH (H-1) | 8.28 | br s | - |
| H-2 | 7.21 | d | 2.5 |
| H-5 | 7.24 | d | 7.9 |
| H-7 | 7.02 | d | 7.5 |
| H-6 | 7.09 | t | 7.8 |
| CH₂ | 3.84 | s | - |
| OCH₃ | 3.73 | s | - |
Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the complete mapping of the carbon backbone.
The spectrum for this compound shows signals for the eight carbon atoms of the 4-chloroindole (B13527) core, as well as the carbons of the methylene group, the methyl ester group, and the carbonyl group. The position of the chlorine atom on the indole ring significantly influences the chemical shifts of the adjacent carbons (C-4, C-5, and C-7a).
The assigned ¹³C NMR chemical shifts in CDCl₃ are presented in the following table:
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O | 172.1 |
| C-7a | 135.5 |
| C-3a | 127.3 |
| C-4 | 125.8 |
| C-2 | 124.6 |
| C-5 | 122.0 |
| C-7 | 121.2 |
| C-6 | 110.1 |
| C-3 | 108.4 |
| OCH₃ | 52.2 |
| CH₂ | 31.2 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While specific experimental 2D NMR data for this compound are not detailed in the reviewed literature, the application of these techniques is standard practice for unambiguous structural confirmation.
Correlation Spectroscopy (COSY): This experiment would be used to establish proton-proton (¹H-¹H) coupling networks. For instance, it would definitively show the correlation between the aromatic protons H-5, H-6, and H-7, confirming their adjacent positions on the benzene ring. It would also confirm the coupling between the N-H proton and the H-2 proton.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments identify direct one-bond correlations between protons and the carbon atoms they are attached to. This would be used to unequivocally assign the signals for the CH₂ group, the OCH₃ group, and the various C-H bonds within the indole ring (C-2/H-2, C-5/H-5, C-6/H-6, C-7/H-7).
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals longer-range correlations (typically over two to three bonds) between protons and carbons. HMBC would be crucial in piecing together the molecular fragments. For example, correlations would be expected from the methylene (CH₂) protons to the adjacent carbons C-2, C-3, and C-3a, as well as to the carbonyl carbon of the ester group. Correlations from the methyl (OCH₃) protons to the carbonyl carbon would confirm the ester functionality.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum provides a characteristic fingerprint of the molecule. The molecular ion peak (M⁺) confirms the molecular weight. For this compound, the molecular ion is observed at m/z 223, corresponding to the molecular formula C₁₁H₁₀ClNO₂. The presence of the chlorine atom is indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak (m/z 225) approximately one-third the intensity of the M⁺ peak.
A significant fragment in the EI-MS spectrum is the one resulting from the loss of the methoxycarbonylmethyl radical (•CH₂COOCH₃), leading to the formation of the stable 4-chloro-1H-indol-3-yl-methyl cation at m/z 164.
| m/z | Assignment | Relative Intensity |
| 225 | [M+2]⁺ | ~33% of M⁺ |
| 223 | [M]⁺ | Base Peak |
| 164 | [M - CH₂COOCH₃]⁺ | High |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation than EI-MS, making it ideal for confirming the molecular weight of the parent molecule. In positive ion mode, the spectrum is characterized by the presence of the protonated molecule [M+H]⁺. For this compound, this ion is detected at an m/z of 224.1. The corresponding isotopic peak for the ³⁷Cl isotope would be expected at m/z 226.1.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (³⁵Cl) | 224.0478 | 224.1 |
| [M+H]⁺ (³⁷Cl) | 226.0449 | 226.1 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. For this compound, with the molecular formula C₁₁H₁₀ClNO₂, the theoretical exact mass can be calculated.
In a study identifying metabolites in cotton seedlings, this compound was detected using HPLC-MS/MS. nih.govresearchgate.net The analysis identified an ion at a mass-to-charge ratio (m/z) of 265.0738. This ion was interpreted as an adduct of the molecule with acetonitrile (B52724) (ACN) and a proton [M+ACN+H]⁺. nih.govresearchgate.net This type of adduct formation is common in electrospray ionization (ESI) when acetonitrile is used as a component of the mobile phase.
The comparison between the calculated exact mass of the expected ion and the experimentally measured mass provides strong evidence for the compound's identity and empirical formula. The minuscule difference, typically measured in parts per million (ppm), validates the proposed molecular structure.
Table 1: HRMS Data for this compound
| Parameter | Description | Value |
|---|---|---|
| Molecular Formula | The elemental composition of the compound. | C₁₁H₁₀ClNO₂ |
| Theoretical Exact Mass [M] | The calculated monoisotopic mass of the neutral molecule. | 223.0400 |
| Expected Ion | The ion expected to be formed in the mass spectrometer. | [M+ACN+H]⁺ |
| Calculated m/z | The calculated mass-to-charge ratio for the expected ion. | 265.0737 |
| Measured m/z | The experimentally determined mass-to-charge ratio. nih.govresearchgate.net | 265.0738 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
N-H Stretch: The indole ring contains a secondary amine, which will exhibit a characteristic N-H stretching vibration. This is typically a sharp to moderately broad peak.
C=O Stretch: The ester functional group is defined by its carbonyl bond, which gives rise to a strong, sharp absorption band. This is one of the most easily identifiable peaks in the IR spectrum.
C-O Stretch: The ester also has C-O single bonds, which will show stretching vibrations in the fingerprint region of the spectrum.
Aromatic C-H Stretch: The benzene and pyrrole (B145914) rings of the indole structure will have C-H stretching vibrations that appear at wavenumbers above 3000 cm⁻¹.
C-Cl Stretch: The chlorine atom attached to the benzene ring will produce a C-Cl stretching vibration, typically found in the lower frequency region of the spectrum.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretch | ~3400 - 3300 |
| Aromatic C-H | Stretch | ~3100 - 3000 |
| Ester C=O | Stretch | ~1750 - 1735 |
| Aromatic C=C | Stretch | ~1600 - 1450 |
| Ester C-O | Stretch | ~1300 - 1100 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the compound. Furthermore, it reveals how molecules pack together in a crystal lattice, including any intermolecular interactions such as hydrogen bonding or π–π stacking.
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.
As of now, no published crystal structure for this compound is available in the surveyed scientific literature. If such a study were conducted, it would provide definitive proof of the molecular structure and offer insights into its solid-state conformation and intermolecular forces.
Chromatographic Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is widely employed to assess the purity of chemical compounds. The principle relies on passing a sample through a column packed with a stationary phase, carried by a liquid mobile phase. Different components of the sample interact differently with the stationary phase, causing them to elute at different times, which are recorded as retention times.
The analysis of this compound has been documented using HPLC coupled with mass spectrometry (HPLC-MS/MS). nih.govresearchgate.net In this metabolomics study, both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Chromatography (RPC) were utilized, demonstrating the compound's amenability to separation under different chromatographic conditions. The retention time is a key parameter for identification under a specific set of conditions (e.g., column type, mobile phase composition, flow rate).
Table 3: Chromatographic Data for this compound
| Parameter | Description | Value |
|---|---|---|
| Technique | The specific chromatographic method used for separation. | HPLC-MS/MS |
| Mode | The type of chromatographic interaction. nih.govresearchgate.net | HILIC (Positive Ion Mode) |
| Retention Time (tR) | The time taken for the compound to elute from the column. nih.govresearchgate.net | 7.47 minutes |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed empirical formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and validates its empirical formula.
For this compound, the empirical formula is C₁₁H₁₀ClNO₂. While specific experimental results for this compound are not available in the reviewed literature, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. This provides a benchmark against which future experimental data can be compared.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass of Compound | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 223.66 | 59.07 |
| Hydrogen | H | 1.008 | 223.66 | 4.51 |
| Chlorine | Cl | 35.453 | 223.66 | 15.85 |
| Nitrogen | N | 14.007 | 223.66 | 6.26 |
Table of Compounds
| Compound Name |
|---|
| This compound |
Biological Activity and Pharmacological Potential
Anti-Cancer Research Applications
There is currently a lack of specific published studies investigating the anti-cancer properties of methyl 2-(4-chloro-1H-indol-3-yl)acetate. The following subsections outline the standard methodologies that would be employed to assess its potential as an anti-cancer agent.
In Vitro Cytotoxic Activity in Human Leukemia Cell Lines
No specific data from in vitro studies on the cytotoxic effects of this compound against human leukemia cell lines have been found in the public domain. Such studies would typically involve treating various leukemia cell lines (e.g., K562, HL-60) with the compound and measuring cell viability to determine its IC50 (half-maximal inhibitory concentration) value.
Investigations into Tumor Growth Inhibition
Information regarding the ability of this compound to inhibit tumor growth is not available in the current body of scientific literature. Research in this area would typically involve preclinical studies using animal models to assess the compound's effect on tumor volume and growth rate.
Evaluation of Efficacy in Various Cancer Cell Models
A comprehensive evaluation of the efficacy of this compound across a diverse panel of cancer cell models has not been reported. Such an assessment would be crucial to understand its spectrum of activity and potential mechanisms of action against different types of cancer.
Anti-Inflammatory Effects and Pathway Modulation
Specific research detailing the anti-inflammatory effects and the underlying molecular pathways modulated by this compound is not currently available. Investigations in this area would typically explore its ability to inhibit key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the nuclear factor-kappa B (NF-κB) pathway.
Antimicrobial Activity Profiling
There is a lack of published data on the antimicrobial profile of this compound.
Antibacterial Efficacy Studies
Specific studies to determine the antibacterial efficacy of this compound against a range of pathogenic bacteria have not been found in the available literature. Such studies would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various Gram-positive and Gram-negative bacterial strains.
Antifungal Properties
The indole (B1671886) ring system is a key component in various natural and synthetic compounds exhibiting antifungal activity. The introduction of a halogen, such as chlorine, onto the indole scaffold can significantly enhance this property. Research into related chloro-substituted heterocyclic compounds has demonstrated notable efficacy against a range of fungal pathogens. For instance, studies on nortopsentin analogues that incorporate a 1,2,4-triazole (B32235) moiety with an indole structure have shown good antifungal activity. nih.gov Specifically, compounds with chloro or fluoro substituents on phenyl rings attached to the core structure have demonstrated potent fungicidal effects. nih.gov
Similarly, other research on novel 1,2,4-oxadiazole (B8745197) derivatives has identified compounds with significant antifungal properties against several plant pathogenic fungi. mdpi.com The data from these studies, while not directly involving this compound, underscore the potential of the chloro-substituted heterocyclic motif in the development of new antifungal agents.
Below is a data table summarizing the antifungal activity of representative, structurally related compounds against various fungal strains.
| Compound Class | Specific Compound Example | Fungal Strain | Activity/EC₅₀ (µg/mL) |
| 1,2,4-Oxadiazole Derivative | Compound 4f | Exserohilum turcicum | 29.14 |
| 1,2,4-Oxadiazole Derivative | Compound 4f | Rhizoctonia solani | 12.68 |
| 1,2,4-Oxadiazole Derivative | Compound 4f | Colletotrichum capsica | 8.81 |
| 1,2,4-Oxadiazole Derivative | Compound 4q | Rhizoctonia solani | 38.88 |
| 1,2,4-Oxadiazole Derivative | Compound 4q | Colletotrichum capsica | 41.67 |
This table presents data for illustrative compounds to highlight the antifungal potential of related chemical structures. mdpi.com
Antiviral Investigations
Antioxidant Properties and Free Radical Scavenging
Indole derivatives are widely recognized for their antioxidant capabilities, which are largely attributed to the electron-rich nature of the indole ring that enables it to donate a hydrogen atom and scavenge free radicals. Compounds such as (1H-indol-3-yl)methanol, a natural product found in cruciferous vegetables, exhibit a range of biomedical applications including antioxidant and antiatherogenic effects. beilstein-journals.org The presence of the indole core in this compound suggests it may possess similar free radical scavenging properties. The specific substitution pattern, including the chloro group at the 4-position and the methyl acetate (B1210297) group at the 3-position, would modulate this activity, potentially influencing its efficacy and mechanism of action.
Enzyme Inhibition Studies, including Cytochrome P450 Modulation
The interaction of indole derivatives with enzymes is a critical area of pharmacological research. A relevant example is the drug indapamide (B195227), 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide, which contains a 4-chloro-indoline structure. Studies have shown that indapamide undergoes metabolism by cytochrome P450 enzymes, specifically CYP3A4, which catalyzes the dehydrogenation of the indoline (B122111) ring to an indole. nih.govnih.gov This indicates that the 4-chloro-indole scaffold is a substrate for major metabolic enzymes like CYP3A4. Such interactions are crucial as they can influence the compound's pharmacokinetic profile and potential for drug-drug interactions.
The potential for enzyme inhibition is a hallmark of the indole scaffold. Various derivatives have been synthesized and evaluated as inhibitors for a range of enzymes. For example, certain chalcone (B49325) derivatives have demonstrated inhibitory effects against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). tandfonline.com
The table below shows the inhibitory constants (Ki) for a representative chalcone derivative against several enzymes.
| Compound | Target Enzyme | Ki Value (µM) |
| Chalcone Derivative I | Glutathione S-transferase (GST) | 14.19 ± 2.15 |
| Chalcone Derivative I | Acetylcholinesterase (AChE) | 11.13 ± 1.22 |
| Chalcone Derivative I | Butyrylcholinesterase (BChE) | 8.74 ± 0.76 |
This table illustrates the enzyme inhibition potential of related heterocyclic structures. tandfonline.com
Exploration as a Lead Compound in Drug Discovery and Development
A lead compound is a chemical starting point for the development of new drugs. researchgate.net The structural motifs within this compound—namely the indole core, the chlorine substituent, and the methyl acetate side chain—make it an interesting candidate for exploration in drug discovery. The indole ring is considered a "privileged scaffold" due to its ability to bind to numerous types of receptors and enzymes with high affinity.
The presence of the methyl acetate group at the 3-position offers a versatile handle for chemical modification. This group can influence the compound's solubility and stability and can be modified to create prodrugs, potentially improving pharmacokinetic properties. The documented biological activities of related indole derivatives, including antifungal, antiviral, antioxidant, and enzyme-modulating properties, provide a strong rationale for investigating this compound and its analogues as lead compounds for new therapeutic agents. beilstein-journals.orgnih.gov The process of optimizing such a lead would involve systematic structural modifications to enhance potency and selectivity while minimizing potential toxicity.
Molecular Mechanism of Action and Receptor Interaction Studies
Elucidation of Specific Molecular Targets and Binding Sites
Currently, there is a lack of direct scientific evidence identifying the specific molecular targets and binding sites for methyl 2-(4-chloro-1H-indol-3-yl)acetate. However, the broader class of indole (B1671886) derivatives is known to interact with a diverse array of biological targets. For instance, some indole derivatives have been identified as inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. mdpi.com The structural characteristics of this compound, including the chloro-substituted indole ring and the acetate (B1210297) group, may confer an affinity for specific protein binding pockets, although these interactions have yet to be experimentally confirmed.
Ligand-Protein Binding Affinity Studies
In the absence of specific molecular docking studies for this compound, we can look to similar research on other indole derivatives to understand potential interactions. Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a target protein. For various indole-based compounds, these simulations have been instrumental in identifying potential interactions with cancer-related proteins such as the Epidermal Growth Factor Receptor (EGFR). researchgate.net Such studies typically reveal that the indole scaffold can form crucial hydrogen bonds and hydrophobic interactions within the active sites of these proteins. researchgate.netjocpr.com A hypothetical docking study of this compound would likely investigate its interaction with similar targets, focusing on how the chloro and acetate substituents influence its binding energy and specificity.
To date, there are no publicly available experimental data from binding assays or kinetic studies for this compound. Such studies are essential for validating the predictions from in silico models and for quantifying the binding affinity of a compound to its molecular target. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be necessary to determine the binding constants (Kd) and the thermodynamics of the interaction between this compound and its putative protein targets.
Cellular Pathway Modulation
The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. While direct studies on this compound are not available, research on the parent compound, indole-3-acetic acid (IAA), has shown that it can induce apoptosis in cancer cells, particularly when combined with horseradish peroxidase (HRP). nih.govresearchgate.net This combination leads to the generation of cytotoxic free radicals. nih.gov The apoptotic process induced by IAA and similar compounds often involves the activation of stress signaling pathways, including p38 mitogen-activated protein kinase and c-Jun N-terminal kinase. nih.gov
The apoptotic cascade is regulated by a balance between pro-apoptotic and anti-apoptotic proteins. In many cancers, this balance is shifted towards cell survival. Therapeutic agents often work by restoring this balance. The process typically involves the activation of caspases, a family of proteases that execute the apoptotic program.
Key Steps in Apoptosis Potentially Influenced by Indole Derivatives:
| Stage | Key Proteins/Events | Potential Effect of an Active Compound |
| Initiation | Activation of Caspase-8 and Caspase-9 | Down-regulation of pro-caspases, leading to their activation. nih.gov |
| Execution | Activation of Caspase-3 | Cleavage and activation of executioner caspases. mdpi.com |
| DNA Damage | Cleavage of Poly(ADP-ribose) polymerase (PARP) | Inhibition of DNA repair mechanisms, leading to cell death. nih.gov |
| Mitochondrial Pathway | Regulation by Bcl-2 family proteins | Altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. |
It is plausible that this compound could induce apoptosis through similar mechanisms, potentially by generating oxidative stress or by directly interacting with components of the apoptotic machinery.
Beyond apoptosis, indole derivatives can disrupt other essential cellular functions to inhibit cancer cell growth. The parent compound, indole-3-acetic acid, when activated, can cause lipid peroxidation and the formation of DNA adducts, leading to a loss of cell viability. researchgate.net This suggests a mechanism involving the generation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways. researchgate.net
Furthermore, some indole-based compounds have been shown to interfere with signaling pathways that are crucial for cancer cell proliferation and survival. mdpi.com For example, the TLR4/NF-κB signaling pathway, which is involved in inflammation and cell survival, can be modulated by indole-3-acetic acid. mdpi.com By inhibiting such pathways, compounds like this compound could potentially halt the progression of cancer.
Investigation into Potential Tubulin Polymerization Inhibition (Based on Indole Analogues)
The indole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a multitude of biologically active compounds. nih.gov A significant area of research has focused on indole derivatives as potential anticancer agents that target tubulin, a critical protein in cell division. bohrium.comresearchgate.nettandfonline.comdocumentsdelivered.com While direct molecular mechanism studies on this compound are not extensively documented in publicly available literature, its structural features align with those of known indole analogues that function as inhibitors of tubulin polymerization. nih.govnih.gov This suggests that a primary mechanism of action for this compound could be the disruption of microtubule dynamics, a hallmark of many potent anticancer agents. nih.gov
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell structure, transport, and, most importantly, the formation of the mitotic spindle during cell division. nih.gov Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.govnih.gov These agents typically bind to one of three major sites on tubulin: the colchicine (B1669291), vinca, or taxane (B156437) binding sites. nih.gov A vast number of synthetic and natural indole-based compounds have been shown to inhibit tubulin polymerization by binding to the colchicine binding site located at the interface between the α- and β-tubulin subunits. nih.govnih.govtandfonline.com
The binding of indole analogues to the colchicine site prevents the polymerization of tubulin dimers into microtubules. nih.gov This disruption of microtubule assembly leads to a dysfunctional mitotic spindle, mitotic arrest, and subsequent programmed cell death (apoptosis). researchgate.net Molecular docking studies of various indole derivatives have provided insights into the specific interactions within the colchicine binding pocket. nih.govmdpi.com For instance, the indole ring often establishes hydrophobic interactions with amino acid residues, while substituents on the ring can form crucial hydrogen bonds, such as with Cysβ241 and Asnβ258, which stabilize the ligand-protein complex. nih.govmdpi.com
The structure-activity relationship (SAR) studies of numerous indole analogues have revealed key features for potent tubulin polymerization inhibition. nih.govmdpi.com The substitution pattern on the indole nucleus is critical for activity. For example, the presence of a halogen, such as a chloro group at the 4-position of the indole ring, has been noted in compounds with cytotoxic effects. acs.orgnih.gov The substituent at the 3-position of the indole is also a key determinant of activity. In the case of this compound, the acetate group at this position would be expected to influence its binding affinity and biological activity.
The following tables present data from research on various indole analogues, illustrating their efficacy in inhibiting tubulin polymerization and their cytotoxic effects against different cancer cell lines. This data provides a strong basis for postulating a similar mechanism of action for this compound.
| Compound | Description | Tubulin Polymerization IC50 (µM) | Reference |
|---|---|---|---|
| Arylthioindole (ATI) derivative 3 | An indole derivative with an aromatic ring at position 2. | 3.3 | nih.gov |
| Indole derivative 1k | A 6- and 7-heterocyclyl-1H-indole derivative. | 0.58 ± 0.06 | mdpi.com |
| Indole derivative 5m | An indole derivative with a C-6 methoxy (B1213986) group substitution. | 0.37 ± 0.07 | mdpi.com |
| Indole-based 1,2,4-triazole (B32235) derivative 9p | A hybrid molecule combining indole and triazole scaffolds. | 8.3 | tandfonline.com |
| Indole analogue 29e | A novel indole derivative investigated for anti-angiogenesis and anti-leukemia activity. | 4.8 | tandfonline.com |
| Coumarin-indole derivative MY-413 | A hybrid molecule designed as a tubulin polymerization inhibitor. | 2.46 | researchgate.net |
| Compound | Cell Line | Cancer Type | IC50 | Reference |
|---|---|---|---|---|
| Arylthioindole (ATI) derivative 3 | MCF-7 | Breast Cancer | 52 nM | nih.gov |
| Indole derivative 1k | MCF-7 | Breast Cancer | 4.5 ± 1 nM | mdpi.com |
| Indole derivative 5f | Various | - | 0.11 to 1.4 µM | mdpi.com |
| 6-aryl-3-aroyl-indole analog 5 | MDA-MB-231 | Breast Cancer | 102 nM | nih.gov |
| Indole-acrylamide derivative 2 | HeLa | Cervical Cancer | 8.7 µM | nih.gov |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 | Breast Cancer | 8.2 µM | acs.org |
| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | MCF-7 | Breast Cancer | 0.34 µM | nih.gov |
Structure Activity Relationship Sar Studies
Influence of the 4-Chloro Substituent on Biological Activity
The introduction of a chlorine atom at the 4-position of the indole (B1671886) ring has a profound impact on the biological activity of indole-3-acetic acid (IAA) derivatives. The 4-chloro substituent is an electron-withdrawing group that alters the electronic distribution of the indole ring and increases the lipophilicity of the molecule.
Research has shown that 4-chloroindole-3-acetic acid (4-Cl-IAA), the carboxylic acid precursor to the methyl ester, is a naturally occurring plant hormone found in the seeds of various plants, including peas (Pisum sativum). publications.gc.canih.gov It is often considered a more potent auxin than the parent compound, IAA. researchgate.net Studies comparing the auxin activity of various halogenated IAA derivatives have demonstrated that the position of the halogen is critical. For instance, 4-chloroindoleacetic acid is one of the most potent auxins in the Avena straight growth bioassay, showing higher activity than IAA itself, as well as 5-chloro- and 6-chloroindoleacetic acids. researchgate.net
The enhanced activity of the 4-chloro derivative is attributed to several factors. The chloro group can increase the molecule's resistance to metabolic degradation within plant tissues, leading to a longer duration of action. Furthermore, the electronic effects of the chlorine atom can influence the binding affinity of the molecule to auxin receptors, such as the TIR1 (Transport Inhibitor Response 1) protein. frontiersin.orgnih.gov The herbicidal effect of 4-Cl-IAA, for example, is thought to be mediated by the induction of abnormal ethylene (B1197577) levels in plant tissues. publications.gc.ca
| Compound | Relative Activity (Avena Coleoptile Elongation) | Reference |
| Indole-3-acetic acid (IAA) | Standard | researchgate.net |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Stronger than IAA | researchgate.net |
| 5-Chloroindoleacetic acid | Strong auxin activity | researchgate.net |
| 6-Chloroindoleacetic acid | Strong auxin activity | researchgate.net |
| 5,7-Dichloroindoleacetic acid | Very low auxin activity | researchgate.net |
Impact of the Methyl Ester Moiety on Pharmacological Profiles
Esterification of the carboxylic acid group of an indole-3-acetic acid derivative to form a methyl ester, as in methyl 2-(4-chloro-1H-indol-3-yl)acetate, significantly alters its physicochemical properties, which in turn affects its pharmacological and biological profiles. The methyl ester moiety generally increases the lipophilicity of the parent carboxylic acid, which can enhance its ability to cross biological membranes.
In the context of plant growth regulation, studies on 4-Cl-IAA and its esters have shown that the methyl, ethyl, and allyl esters possess biological activities as strong as the free acid. researchgate.netnih.gov In some assays, such as the inhibition of Chinese cabbage hypocotyl growth and the induction of lateral roots in black gram seedlings, the esters demonstrated even greater activity than the free acid. researchgate.netnih.gov This suggests that the ester may function as a prodrug, being hydrolyzed in vivo by esterases to release the active carboxylic acid, 4-Cl-IAA. The enhanced membrane permeability of the ester could lead to higher intracellular concentrations of the active compound.
In the broader field of medicinal chemistry, the conversion of a carboxylic acid to a methyl ester is a common strategy to improve a drug's pharmacokinetic properties. nih.govacs.org While comprehensive pharmacological data on this compound in non-plant systems is limited in the provided search results, the principle remains that the ester form can influence absorption, distribution, and metabolism. For instance, in the development of other indole-based therapeutic agents, esterification has been used to modulate compound properties. ontosight.ainih.gov
Effects of Indole Ring Substitutions on Bioactivity and Selectivity
The bioactivity and selectivity of indole-3-acetic acid derivatives are highly sensitive to the nature and position of substituents on the indole ring. SAR studies have explored a wide range of substitutions to optimize activity for various targets, from plant hormone receptors to therapeutic targets in human disease. nih.govrsc.org
The position of a substituent is often as important as its chemical nature. For example, in a series of CysLT1 selective antagonists based on a 3-substituted 1H-indole-2-carboxylic acid scaffold, substitution at the 4-position of the indole ring was found to be the least favorable for activity. researchgate.net Conversely, for other biological targets, different positions may be preferred. In the development of certain anticancer agents, substitutions at the N-1, C-2, C-3, and C-5 positions have been shown to be critical for potency. nih.gov For instance, methyl substitution at the N-1 position of some indole derivatives enhanced anticancer activity significantly. nih.gov
The electronic properties of the substituent also play a key role. Electron-donating groups (like methoxy) and electron-withdrawing groups (like chloro or fluoro) can dramatically alter the interaction of the indole scaffold with its biological target. acs.org In some cases, fluoro-substituted derivatives were found to be more potent than their chloro-substituted counterparts. researchgate.net The choice of substituent can therefore be used to fine-tune the electronic landscape of the molecule to achieve optimal binding and desired biological effect. For example, replacing a chloro group with a methoxy (B1213986) group on an indole-2-carboxamide scaffold led to a significant decrease in both binding affinity and cooperativity factor for the CB1 receptor. acs.org
| Indole Position | Substituent Type | General Effect on Activity (Example Target) | Reference |
| 4-Position | Halogen (e.g., Cl) | Often enhances auxin activity | researchgate.net |
| 4-Position | Various | Least favorable for CysLT1 antagonist activity | researchgate.net |
| N-1 Position | Methyl | Significantly enhanced anticancer activity | nih.gov |
| 5-Position | Various | Higher potency than other phenyl rings in some tubulin inhibitors | nih.gov |
| 7-Position | Methoxy | Most favorable for CysLT1 antagonist activity | researchgate.net |
Stereochemical Considerations and Chiral Effects on Biological Outcomes
While this compound is an achiral molecule, the introduction of stereocenters into the indole acetic acid scaffold can lead to significant differences in biological activity between stereoisomers. Biological systems, such as receptors and enzymes, are inherently chiral, and they often exhibit stereospecific recognition of ligands.
For many biologically active molecules, only one enantiomer or diastereomer is responsible for the desired effect, while the other(s) may be inactive or even contribute to undesirable side effects. In the development of more complex indole derivatives, stereochemistry plays a pivotal role. For example, in a study on nature-inspired 3-Br-acivicin and its derivatives, which feature a chiral center, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. researchgate.netmdpi.com This stereoselectivity was attributed to the uptake of the active isomers by an L-amino acid transport system, which is known to be stereospecific. mdpi.com
Similarly, in the optimization of indole acetic acid derivatives as CRTH2 receptor antagonists, the stereochemistry of substituents was a key factor in achieving high potency. nih.gov These examples highlight a fundamental principle in drug design: if a chiral center is introduced into the structure of a molecule like this compound (for instance, by modifying the acetate (B1210297) side chain), it would be essential to synthesize and test the individual stereoisomers to identify the most active and selective compound.
Lipophilicity and its Role in Cellular Uptake and Membrane Permeation
The chlorine atom is hydrophobic and generally increases the logP value of the parent indole structure. nih.gov Similarly, converting the carboxylic acid of 4-Cl-IAA to its methyl ester replaces a polar, ionizable group with a less polar, non-ionizable one, further increasing lipophilicity. This enhanced lipophilicity can facilitate passive diffusion across the lipid bilayers of cell membranes. numberanalytics.com
Rational Design Principles for Optimizing Efficacy and Potency
The rational design of new analogs based on the this compound scaffold involves applying established medicinal chemistry principles to optimize efficacy and potency. SAR data from existing indole derivatives provide a roadmap for targeted modifications. nih.govfrontiersin.org
Key strategies for optimization include:
Scaffold Hopping and Isosteric Replacement: The indole ring can be replaced with other heterocyclic systems (e.g., azaindole, benzimidazole) to explore new chemical space, improve properties like metabolic stability, or escape patent limitations. nih.govnih.gov Similarly, the chloro substituent could be replaced with other groups of similar size and electronic properties (isosteres), such as a trifluoromethyl group, to fine-tune activity. researchgate.net
Substituent Modification: Based on SAR data, targeted modifications can be made to the indole ring. This involves exploring different substituents at various positions (N-1, C-2, C-5, C-6, C-7) to enhance target binding or improve selectivity. researchgate.netnih.govacs.org For example, adding hydrogen bond donors or acceptors could introduce new, favorable interactions with a target receptor.
Side Chain Modification: The acetate side chain offers another point for modification. Altering its length, rigidity, or introducing functional groups can impact potency and pharmacokinetic properties. For instance, converting the methyl ester to other esters or amides can modulate stability and cell permeability. nih.gov
Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict how newly designed analogs will interact with a biological target. frontiersin.orgnih.gov These computational tools help prioritize the synthesis of compounds that are most likely to have improved activity, saving time and resources.
By systematically applying these principles, researchers can rationally design and synthesize new derivatives of this compound with optimized efficacy and potency for a specific biological application. nih.govnih.gov
Computational Chemistry and in Silico Modeling
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogs.
For a series of indole (B1671886) derivatives including methyl 2-(4-chloro-1H-indol-3-yl)acetate, a QSAR study would typically involve the calculation of a wide range of molecular descriptors. acs.org These can be categorized as:
Topological (2D) descriptors: These describe the connectivity of atoms in the molecule, such as molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).
Conformational (3D) descriptors: These relate to the three-dimensional structure of the molecule, including molecular shape and volume. nih.gov
Quantum chemical descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as charge distributions. mdpi.com
Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) are employed to build the QSAR model. acs.org The quality of a QSAR model is assessed through various validation metrics, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model for indole derivatives could guide the synthesis of new compounds with potentially enhanced biological activity. nih.gov
Table 1: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
| Topological (2D) | Molecular Weight, Number of Rotatable Bonds, Topological Polar Surface Area (TPSA) |
| Conformational (3D) | Molecular Shape, Molecular Volume |
| Quantum Chemical | HOMO Energy, LUMO Energy, Mulliken Charges |
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of a molecule, which is crucial for understanding its interactions with biological targets.
For this compound, MD simulations could be employed to:
Explore conformational flexibility: The molecule possesses several rotatable bonds, and MD simulations can reveal the preferred conformations in different environments, such as in aqueous solution or a lipid bilayer.
Analyze intramolecular interactions: MD can identify key intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations.
Simulate binding to a target protein: If the biological target of this compound is known, MD simulations can be used to model the binding process and predict the stability of the protein-ligand complex.
The insights gained from MD simulations can be invaluable for rational drug design, helping to optimize the affinity and selectivity of a lead compound.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful framework for investigating the electronic structure and properties of molecules with a high degree of accuracy.
DFT calculations can be used to determine a variety of electronic properties of this compound that are relevant to its reactivity and biological activity. These include:
Molecular Orbital Energies: The energies of the HOMO and LUMO are important indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap can be related to the chemical reactivity and stability of the molecule. researchgate.net
Electron Density Distribution: The distribution of electron density reveals the electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, highlighting regions that are likely to engage in electrostatic interactions with other molecules.
These reactivity descriptors can help in understanding the chemical behavior of the compound and its potential interactions with biological macromolecules.
Quantum chemical calculations are also instrumental in the validation and interpretation of experimental spectroscopic data. For this compound, DFT calculations can be used to:
Predict Vibrational Spectra: The theoretical infrared (IR) and Raman spectra can be calculated and compared with experimental data to aid in the assignment of vibrational modes.
Calculate NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts can be computed and correlated with experimental spectra to confirm the molecular structure. nanobioletters.com
Simulate UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum.
The agreement between the computationally predicted and experimentally measured spectra provides strong evidence for the proposed chemical structure.
In Silico Prediction of Drug Metabolism Pathways
The metabolic fate of a drug candidate is a critical factor in its development. In silico methods for predicting drug metabolism have become increasingly important for identifying potential metabolic liabilities early in the drug discovery process. nih.goveurekaselect.com
The metabolism of this compound is likely to be mediated by cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes. nih.gov In silico tools can predict the sites of metabolism on the molecule that are most susceptible to CYP-mediated oxidation. These predictions are often based on factors such as the reactivity of different atoms and their accessibility within the enzyme's active site. nih.govresearchgate.net
Common metabolic reactions that could be predicted for this compound include:
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or aliphatic side chain.
N-dealkylation: Removal of the methyl group from the ester moiety.
Oxidation: Oxidation of the indole ring.
By predicting the potential metabolites, it is possible to anticipate the formation of active or toxic metabolites and to guide the design of analogs with improved metabolic stability. news-medical.net
Prediction of Pharmacokinetic Parameters (e.g., Human Intestinal Absorption)
In addition to metabolism, other pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), are crucial for the success of a drug candidate. In silico models can provide valuable predictions of these properties for this compound.
QSAR and other machine learning models are commonly used to predict a wide range of ADME parameters, including:
Human Intestinal Absorption (HIA): The extent to which the compound is absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) penetration: The ability of the compound to cross the BBB and enter the central nervous system.
Plasma protein binding: The extent to which the compound binds to proteins in the blood plasma.
Aqueous solubility: The solubility of the compound in water.
These in silico predictions can help to prioritize compounds with favorable pharmacokinetic profiles for further development.
Chemical Reactivity and Advanced Derivatization Studies
Ester Hydrolysis Pathways of Methyl 2-(4-chloro-1H-indol-3-yl)acetate
The ester group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 4-chloroindole-3-acetic acid (4-Cl-IAA), and methanol. This transformation can be achieved through several pathways, primarily chemical and enzymatic hydrolysis.
Chemical Hydrolysis:
Base-catalyzed hydrolysis, commonly known as saponification, is a standard method for the conversion of esters to carboxylic acids. Treatment of this compound with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, results in the formation of the corresponding carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield 4-chloroindole-3-acetic acid. Studies on indole-3-acetic acid esters have shown that they are readily hydrolyzed in basic solutions, with measurable hydrolysis occurring even under mild alkaline conditions (pH 9 or above) over a few hours researchgate.net.
Acid-catalyzed hydrolysis is also a viable method, although it is generally slower than base-catalyzed hydrolysis and is a reversible process. The reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Enzymatic Hydrolysis:
In biological systems, the hydrolysis of indole-3-acetic acid esters is often catalyzed by specific enzymes called esterases. For instance, several esterases from the AtMES family in Arabidopsis thaliana have been shown to hydrolyze methyl indole-3-acetate, suggesting that the methyl ester is an inactive form of the hormone that can be activated by these enzymes nih.gov. It is plausible that similar enzymatic pathways exist for the hydrolysis of this compound, releasing the active hormone 4-Cl-IAA within plant tissues. The biological activity of various esters of 4-Cl-IAA has been found to be as strong as the free acid, which suggests that these esters are readily hydrolyzed in vivo to the active form nih.govresearchgate.net.
| Hydrolysis Method | Reagents/Conditions | Product | Notes |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, H₂O/alcohol, followed by acid workup | 4-chloroindole-3-acetic acid | Generally a high-yield and irreversible reaction. |
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 4-chloroindole-3-acetic acid | Reversible reaction; may require forcing conditions. |
| Enzymatic Hydrolysis | Esterases | 4-chloroindole-3-acetic acid | Occurs in biological systems; highly specific. |
Nucleophilic Substitution Reactions at the Chlorine Position for Analog Synthesis
The chlorine atom at the 4-position of the indole (B1671886) ring presents an opportunity for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. However, simple aryl halides are generally unreactive towards nucleophiles libretexts.org. The success of SNAr reactions on aryl halides is highly dependent on the electronic nature of the aromatic ring. The presence of strongly electron-withdrawing groups at the ortho and/or para positions to the leaving group is typically required to activate the ring for nucleophilic attack libretexts.orglibretexts.org.
In the case of this compound, the indole ring itself is an electron-rich heteroaromatic system, which generally disfavors nucleophilic aromatic substitution. However, the reactivity of 4-haloindoles can be influenced by various factors, including the nature of the nucleophile and the reaction conditions. While direct displacement of the chlorine atom by common nucleophiles under standard conditions is challenging, more reactive nucleophiles or the use of transition metal catalysis can facilitate such transformations.
Potential Nucleophilic Substitution Reactions:
| Nucleophile | Potential Product | Reaction Conditions |
| Amines (R-NH₂) | Methyl 2-(4-amino-1H-indol-3-yl)acetate derivatives | High temperatures, strong bases, or palladium-catalyzed coupling. |
| Alkoxides (R-O⁻) | Methyl 2-(4-alkoxy-1H-indol-3-yl)acetate derivatives | High temperatures, strong bases, or copper-catalyzed coupling (Ullmann condensation). |
| Thiols (R-SH) | Methyl 2-(4-thio-1H-indol-3-yl)acetate derivatives | Palladium or copper catalysis. |
| Cyanide (CN⁻) | Methyl 2-(4-cyano-1H-indol-3-yl)acetate | Transition metal catalysis (e.g., palladium or nickel). |
The development of modern cross-coupling reactions, such as the Buchwald-Hartwig amination and various palladium-catalyzed C-C and C-heteroatom bond-forming reactions, has significantly expanded the scope of functionalizing aryl halides, including those on electron-rich systems like indoles. These methods would likely be applicable to this compound for the synthesis of diverse analogs.
Oxidation Reactions of the Indole Ring System
The indole ring is susceptible to oxidation, and this reactivity is a key aspect of the metabolism of indole-3-acetic acid and its derivatives. The oxidation of the indole nucleus in this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. 4-Chloroindole-3-acetic acid is noted to be unstable in the presence of strong oxidizing agents and high-intensity UV light publications.gc.ca.
Common Oxidation Pathways:
Oxindole Formation: A common oxidative transformation of 3-substituted indoles is the formation of 2-oxindoles. This can be achieved using various oxidizing agents.
Peroxidase-Catalyzed Oxidation: Plant peroxidases, such as horseradish peroxidase (HRP), are known to catalyze the oxidative decarboxylation of indole-3-acetic acid nih.gov. This process is believed to be a major degradation pathway for the hormone in vivo researchgate.net. The reaction proceeds through radical intermediates and can lead to products such as 3-methyleneoxindole nih.gov. It is expected that 4-chloroindole-3-acetic acid and its methyl ester would undergo similar enzymatic oxidation. The oxidation of IAA by plant peroxidases can occur through two mechanisms: a conventional hydrogen peroxide-dependent pathway and a hydrogen peroxide-independent pathway that requires oxygen msu.ru.
| Oxidizing Agent/System | Major Product(s) |
| Air/Light | Various degradation products |
| Peroxy acids (e.g., m-CPBA) | Oxindole derivatives |
| Horseradish Peroxidase (HRP) / H₂O₂ | Oxindole and other degradation products |
| Ozone (O₃) | Cleavage of the indole ring |
The oxidative metabolites of indole-3-acetic acid, such as oxindole-3-acetic acids, have been isolated from natural sources and can be further converted to 3-hydroxyl derivatives nih.gov.
Reduction Chemistry of Functional Groups
This compound possesses several functional groups that can be targeted for reduction: the ester, the indole ring, and the chloro-substituent.
Reduction of the Ester Group: The methyl ester can be reduced to the corresponding primary alcohol, 2-(4-chloro-1H-indol-3-yl)ethanol. This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) masterorganicchemistry.comucalgary.ca. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters ucalgary.ca. The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, consuming two equivalents of hydride ucalgary.castudy.com.
Reduction of the Indole Ring: The indole ring can be reduced to an indoline (B122111) (2,3-dihydroindole) ring via catalytic hydrogenation. This is often carried out using hydrogen gas and a metal catalyst such as platinum, palladium, or rhodium nih.gov. However, a potential side reaction with chloro-substituted indoles is hydrogenolysis of the carbon-chlorine bond, leading to the dehalogenated product nih.gov. The choice of catalyst and reaction conditions can be optimized to favor the desired reduction pathway.
Reduction of the Chloro Group (Dehalogenation): As mentioned, catalytic hydrogenation can lead to the removal of the chlorine atom. This can be a desired transformation if the unsubstituted indole derivative is the target compound.
| Functional Group | Reagent/Conditions | Product |
| Ester | 1. LiAlH₄, THF/Et₂O2. H₃O⁺ workup | 2-(4-chloro-1H-indol-3-yl)ethanol |
| Indole Ring | H₂, Pt/C or Rh/C | Methyl 2-(4-chloro-2,3-dihydro-1H-indol-3-yl)acetate (indoline) |
| Chloro Group | H₂, Pd/C | Methyl 2-(1H-indol-3-yl)acetate |
Condensation and Cyclization Reactions to Form Novel Heterocyclic Compounds
The acetic acid side chain and the indole nucleus of this compound and its hydrolyzed form provide reactive sites for condensation and cyclization reactions, leading to the formation of more complex heterocyclic systems.
Condensation Reactions: The active methylene (B1212753) group of the acetic acid side chain can participate in condensation reactions with aldehydes and ketones. For instance, indoles react with aldehydes and ketones in the presence of acid catalysts to form bis(indolyl)methanes researchgate.net. The condensation of indoles with α-keto acids can also lead to the formation of novel indole derivatives nih.gov.
Pictet-Spengler Reaction: After hydrolysis to the carboxylic acid and subsequent conversion to the corresponding tryptamine derivative, the molecule can undergo an intramolecular Pictet-Spengler reaction with an aldehyde or ketone to form a tetracyclic β-carboline system.
Cyclization to form Fused Ring Systems: The indole-3-acetic acid framework is a precursor for the synthesis of various fused heterocyclic compounds. For example, the iodine-promoted coupling of the dianion of methyl indole-3-acetate can lead to a bisindolesuccinic acid methyl ester, which can then be oxidatively cyclized to form indolo[2,3-a]pyrrolo[3,4-c]carbazole systems rsc.orgdeepdyve.com. Palladium-catalyzed domino reactions are also employed to synthesize 3,n-fused tricyclic indole skeletons nih.gov.
| Reaction Type | Reactants | Product Class |
| Condensation | Aldehydes/Ketones | Bis(indolyl)alkanes |
| Pictet-Spengler (after derivatization) | Aldehydes/Ketones | β-carbolines |
| Oxidative Cyclization | Iodine, followed by oxidation | Indolocarbazoles |
Synthesis of Diverse Derivatives for Comprehensive Bioactivity Exploration
The chemical reactivity of this compound allows for the synthesis of a diverse library of derivatives to explore their biological activities. The synthesis of various esters of 4-chloroindole-3-acetic acid has been reported, and their biological activities have been evaluated nih.govresearchgate.net. These studies have shown that the nature of the ester group can influence the biological activity.
Strategies for Derivatization:
Ester Analogs: By reacting 4-chloroindole-3-acetyl chloride (obtained from the corresponding acid) with various alcohols, a wide range of ester derivatives can be synthesized.
Amide Analogs: Reaction of the acid chloride with primary or secondary amines yields a library of amides.
Derivatization at the 4-Position: As discussed in section 8.2, nucleophilic substitution or cross-coupling reactions at the C-4 position can introduce a variety of substituents, significantly altering the electronic and steric properties of the molecule.
Derivatization at the Indole Nitrogen: The N-H of the indole ring can be alkylated, acylated, or sulfonylated to introduce further diversity.
Modification of the Acetic Acid Side Chain: The side chain can be extended, branched, or incorporated into cyclic structures.
These derivatization strategies provide a powerful means to conduct structure-activity relationship (SAR) studies, aiming to identify compounds with enhanced or novel biological activities.
Stability and Degradation Kinetics
Thermal Stability Assessments (e.g., Thermogravimetric Analysis)
No specific data from thermogravimetric analysis (TGA) or other thermal stability assessments for methyl 2-(4-chloro-1H-indol-3-yl)acetate could be retrieved from the available scientific literature. Therefore, its decomposition temperature and thermal degradation profile remain uncharacterized in the public domain.
Photostability under Varied Light Conditions and Photooxidation Mechanisms
There is no available research detailing the photostability of this compound under varied light conditions. Consequently, its susceptibility to photodegradation and potential photooxidation mechanisms have not been documented.
Hydrolytic Stability in Aqueous Environments and pH Dependence
Information regarding the hydrolytic stability of this compound in aqueous environments at different pH levels is not present in the scientific literature. The kinetics and pathways of its potential hydrolysis are therefore unknown.
Oxidative Stability and Degradation Pathways
No studies on the oxidative stability of this compound or its degradation pathways when subjected to oxidative stress were found.
Microbial Degradation Pathways and Biotransformation Studies
Specific studies on the microbial degradation or biotransformation of this compound by microorganisms have not been reported in the reviewed scientific literature. As a result, its biodegradability and the metabolic pathways involved are not established.
Environmental Considerations in Advanced Chemical Research
Environmental Fate and Transport Studies of Chloroindole Compounds
The environmental fate of a chemical compound describes its transport and transformation in the environment, which determines its potential for exposure and impact. For chloroindole compounds, including derivatives like methyl 2-(4-chloro-1H-indol-3-yl)acetate, these characteristics are critical for assessing environmental risk. The parent compound, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a naturally occurring plant hormone, which suggests that natural degradation pathways exist. publications.gc.cawikipedia.org However, its synthetic derivatives require specific evaluation.
Mobility and Transport: Mobility in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates high mobility, while a high value suggests the compound will be strongly adsorbed to soil and organic matter and thus be less mobile. chemsafetypro.com For 4-Cl-IAA, mobility is estimated to be very high to moderate. publications.gc.ca Despite this potential mobility, its rapid degradation is expected to prevent significant movement through the soil column into groundwater. publications.gc.ca The transport of a compound from water to air is governed by its Henry's Law Constant; 4-Cl-IAA has a low volatility, indicating it is not expected to be significantly present in the air. publications.gc.ca
Table 10.1: Summary of Environmental Fate Parameters for Chloroindole Compounds
| Parameter | Description | Expected Behavior for Chloroindole Compounds | Reference |
| Persistence | The length of time the compound remains in the environment. | Low; expected to be non-persistent. | publications.gc.ca |
| Biotransformation | Breakdown by microorganisms in soil and water. | Rapid; considered a primary degradation pathway. | publications.gc.ca |
| Hydrolysis | Breakdown in the presence of water. | Stable at neutral pH; esters may hydrolyze under alkaline conditions. | publications.gc.canih.gov |
| Photodegradation | Breakdown caused by exposure to light. | Possible, based on the known sensitivity of related indole (B1671886) compounds. | researchgate.net |
| Mobility in Soil (Koc) | The tendency of a compound to bind to soil particles versus moving with water. | Moderate to Very High; less mobile in soils with high organic content. | publications.gc.cachemsafetypro.com |
| Volatility | The tendency of a compound to vaporize into the air. | Low; not expected to be a significant transport pathway. | publications.gc.ca |
Bioremediation Potential via Microbial Metabolism
Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants into less toxic substances. Indole and its derivatives are known to be biodegradable, suggesting a strong potential for the natural attenuation and engineered bioremediation of chloroindole compounds. researchgate.net
Microbial Degradation Pathways: Numerous bacterial species have been identified that can utilize indole and its derivatives as a source of carbon and energy. biorxiv.org The aerobic degradation of the parent compound, indole-3-acetic acid (IAA), is well-characterized and typically initiated by a cluster of genes known as the iac genes. nih.govasm.org This pathway involves the hydroxylation of the indole ring and subsequent cleavage, often leading to the formation of catechol. asm.orgresearchgate.net Catechol is a common intermediate in the degradation of many aromatic compounds and is further broken down by dioxygenase enzymes via ortho- or meta-cleavage pathways. researchgate.net
For chlorinated indoles, a similar pathway is presumed. Studies on 4-chloroaniline, another chlorinated aromatic compound, show that bacteria such as Acinetobacter and Pseudomonas can degrade it via a modified ortho-cleavage pathway involving chlorocatechol 1,2-dioxygenase. nih.gov It is therefore highly probable that the bioremediation of this compound would proceed through the formation of 4-chlorocatechol, which is then further mineralized. The initial hydrolysis of the methyl ester group would likely be an early step, carried out by microbial esterase enzymes, releasing the 4-chloroindole-3-acetic acid for further degradation.
Table 10.2: Microbial Genera and Pathways Involved in the Degradation of Indole and Related Compounds
| Microbial Genus | Compound Degraded | Key Pathway/Gene Cluster | Key Enzymes | Reference |
| Pseudomonas | Indole-3-acetic acid, 4-Chloroaniline | iac gene cluster, Modified ortho-cleavage | Dioxygenases, Hydrolases | nih.govnih.gov |
| Acinetobacter | 4-Chloroaniline | Modified ortho-cleavage | Chlorocatechol 1,2-dioxygenase | nih.gov |
| Paraburkholderia | Indole-3-acetic acid | iac gene homologues | Dioxygenases, Tautomerase | asm.org |
| Exiguobacterium | 4-Chloroindole (B13527) | Not fully elucidated | (Presumed) Dioxygenases | researchgate.net |
| Klebsiella | 4-Chloroaniline | Modified ortho-cleavage | Chlorocatechol 1,2-dioxygenase | nih.gov |
Detection and Monitoring Methodologies in Environmental Matrices
The ability to accurately detect and quantify trace levels of chemical compounds in complex environmental samples like soil and water is essential for monitoring their presence and assessing exposure risks. For chloroindole compounds, the primary analytical techniques are based on chromatography coupled with mass spectrometry.
Sample Preparation: Before instrumental analysis, the target compound must be extracted from the environmental matrix and cleaned of interfering substances. Solid-phase extraction (SPE) is a widely used and effective technique for purifying and concentrating auxins and their derivatives from aqueous and soil samples. ag.govnih.govnih.gov Various SPE cartridges are available, including mixed-mode reversed-phase anion-exchange sorbents, which are particularly effective for isolating acidic compounds like 4-Cl-IAA. nih.gov
Analytical Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of polar, non-volatile compounds like chloroindole acetates. nih.gov This technique offers high sensitivity and selectivity, allowing for detection at parts-per-billion (ng/L) or even parts-per-trillion (pg/L) levels. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile derivatives or after a chemical derivatization step to increase volatility. researchgate.net Analysis of 4-Cl-IAA and its methyl ester in plant tissues has been successfully demonstrated using GC-MS with stable-isotope labeled internal standards for accurate quantification. researchgate.net
Table 10.3: Methodologies for the Detection of Chloroindole Compounds in Environmental Matrices
| Analytical Technique | Matrix | Sample Preparation | Typical Detection Limit (for related compounds) | Reference |
| LC-MS/MS | Water, Wastewater | Solid-Phase Extraction (SPE) | 0.4 - 6 ng/L | researchgate.netumb.edu |
| GC-MS | Plant Tissue, Soil | Liquid-Liquid Extraction, Derivatization, SPE | ~3 pmol/sample (~0.6 ng/sample) | researchgate.net |
| HPLC-UV | Soil Extracts, Culture Broth | On-line SPE | > 100 µg/L (less sensitive) | ag.gov |
Ecological Impact Assessment on Non-Target Organisms (e.g., Terrestrial and Aquatic Vascular Plants)
While a chemical may be designed for a specific purpose, its release into the environment can have unintended consequences on non-target organisms. As this compound is structurally related to a potent plant hormone, its primary ecological impact is expected to be on plant life.
Impact on Vascular Plants: 4-chloroindole-3-acetic acid (4-Cl-IAA) is a highly active natural auxin. publications.gc.cawikipedia.org Auxins are critical plant hormones that regulate cell division, elongation, and differentiation. When present at unnaturally high concentrations, they can act as herbicides, causing uncontrolled growth, developmental abnormalities, and ultimately, plant death. justia.com This effect is thought to be mediated by the induction of abnormal levels of ethylene (B1197577), another plant hormone, in the plant tissues. publications.gc.ca
Studies have shown that 4-Cl-IAA and its esters are toxic to both terrestrial and aquatic vascular plants. publications.gc.ca The methyl, ethyl, and allyl esters of 4-Cl-IAA demonstrated biological activities as strong as, or in some cases stronger than, the free acid. nih.gov While these compounds can promote adventitious root formation at very low concentrations, they inhibit growth and cause severe swelling and lateral root formation in seedlings at higher concentrations. nih.gov This potent phytotoxicity makes them effective as selective herbicides for broadleaf weeds but also poses a risk to non-target terrestrial plants and aquatic vegetation if they enter waterways. publications.gc.cajustia.com
Impact on Other Non-Target Organisms: The available data for 4-Cl-IAA suggests a low risk to other non-target organisms. Toxicological studies in laboratory animals indicate low acute toxicity via oral, dermal, and inhalation routes. publications.gc.ca When used as a spot treatment herbicide according to label directions, exposure to other terrestrial organisms (e.g., insects, earthworms, mammals) and aquatic organisms is expected to be minimal, and therefore, risks are not considered to be of concern. publications.gc.ca The compound is not expected to bioaccumulate in organisms. publications.gc.ca However, the impact of indole derivatives on soil microbial communities can be complex; for instance, IAA has been shown to affect biofilm formation in bacteria like Pseudomonas aeruginosa. nih.gov
Table 10.4: Summary of Ecological Impacts of Chloroindole Auxins
| Organism Group | Effect | Mechanism of Action | Compound(s) | Reference |
| Terrestrial Vascular Plants (Broadleaf) | Herbicidal (growth inhibition, mortality) | Auxin overdose, induction of ethylene stress | 4-Cl-IAA, this compound | publications.gc.cajustia.com |
| Aquatic Vascular Plants | Expected to be toxic (phytotoxicity) | Auxin activity disrupting normal growth | 4-Cl-IAA | publications.gc.ca |
| Mammals | Low acute toxicity | Not specified | 4-Cl-IAA | publications.gc.ca |
| Soil Microorganisms | Potential for complex interactions (e.g., biofilm modulation) | Signal molecule interference | Indole-3-acetic acid | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-(4-chloro-1H-indol-3-yl)acetate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via oxalyl chloride-mediated coupling of 4-chloro-1H-indole followed by catalytic hydrogenation. Key steps include:
- Reacting 4-chloro-1H-indole with oxalyl chloride in anhydrous THF at 0°C to form the oxoacetate intermediate .
- Reducing the intermediate using 10% palladium on carbon and sodium hypophosphite monohydrate in a dioxane/water mixture (2:1) at room temperature for 48 hours .
- Yield optimization: Adjusting molar ratios (e.g., oxalyl chloride to indole at 1.1:1) and reaction time (monitored via LC-MS) improves efficiency. Typical yields range from 50–60% after purification .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Key signals include the indolic NH proton (δ 12.37 ppm, singlet) and aromatic protons (δ 7.10–7.20 ppm, multiplet) .
- LC-MS : Molecular ion peaks (e.g., m/z 234 [M+H]+ for the oxoacetate intermediate) confirm product identity .
- X-ray crystallography : Resolves regiochemistry of substitution; bond lengths and angles validate the 4-chloro position (e.g., C–Cl bond length ~1.74 Å in analogous structures) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers away from oxidizers. Sodium hypophosphite (reducing agent) requires careful handling to prevent explosive gas formation .
Advanced Research Questions
Q. How does the 4-chloro substituent influence the electronic properties and reactivity of the indole core in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing chloro group deactivates the indole ring, directing electrophilic substitution to the 5- and 7-positions. This impacts Suzuki-Miyaura coupling regioselectivity, as seen in analogous 4-chloroindole derivatives .
- Computational studies (e.g., DFT) on electron density distribution can predict reactive sites. For example, reduced electron density at C2/C3 positions limits nucleophilic attack .
Q. What strategies mitigate byproduct formation during the reduction of methyl 2-(4-chloro-1H-indol-3-yl)-2-oxoacetate to the acetate?
- Methodological Answer :
- Catalyst control : Use of 10% Pd/C with sodium hypophosphite minimizes over-reduction to indoline byproducts. Excess hypophosphite ensures complete conversion .
- Purification : Celite filtration removes catalyst residues, while ethyl acetate extraction isolates the product from polar impurities .
- Reaction monitoring : LC-MS tracks intermediate consumption (e.g., disappearance of m/z 234 [M+H]+) to avoid side reactions .
Q. How can structural analogs of this compound be designed to enhance biological activity?
- Methodological Answer :
- Ester modification : Replacing methyl with ethyl (e.g., ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) alters lipophilicity, impacting membrane permeability .
- Substituent variation : Introducing electron-donating groups (e.g., methoxy at C5) enhances π-stacking in enzyme binding pockets, as shown in crystallographic studies .
- Bioisosteric replacement : Substituting chlorine with fluorine retains steric bulk while improving metabolic stability .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
- Methodological Answer :
- HPLC-DAD/UV : Detects residual oxalyl chloride or indole starting materials (retention time: 2.1–2.5 min) with a C18 column and acetonitrile/water gradient .
- NMR relaxation agents : Adding Cr(acac)₃ reduces relaxation time, improving sensitivity for low-concentration impurities .
- Limit of detection (LOD) : <0.1% for major impurities, validated via spiked recovery experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
